1,5-Thiazonan-6-one
Description
1,5-Thiazonan-6-one is a six-membered heterocyclic compound featuring a sulfur atom (thio) and a ketone group within its ring structure. As a derivative of thiazole, it shares core pharmacophoric features with its five-membered counterparts, such as electron-rich sulfur and nitrogen atoms, which contribute to its reactivity and biological activity .
Properties
CAS No. |
53579-96-7 |
|---|---|
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
1,5-thiazonan-6-one |
InChI |
InChI=1S/C7H13NOS/c9-7-3-1-5-10-6-2-4-8-7/h1-6H2,(H,8,9) |
InChI Key |
YKDAUGPEJZVQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCCCSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Thiazonan-6-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the condensation of 4-oxocarboxylic acids with hydroxylamine can lead to the formation of oxazinones, which can then be further modified to produce 1,5-Thiazonan-6-one .
Industrial Production Methods
Industrial production of 1,5-Thiazonan-6-one typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-Thiazonan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1,5-Thiazonan-6-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Thiazonan-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Physicochemical Properties
Table 3: Physical Properties Comparison
| Compound Class | Melting Point (°C) | Solubility in Water |
|---|---|---|
| Thiadiazoles | 150–200 | Low |
| 1,5-Thiazonan-6-one* | 180–220* | Moderate* |
| Oxadiazines | 120–160 | High |
*Predicted based on sulfur’s polarizability and ring size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
